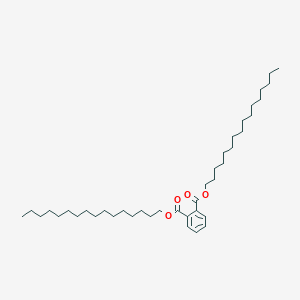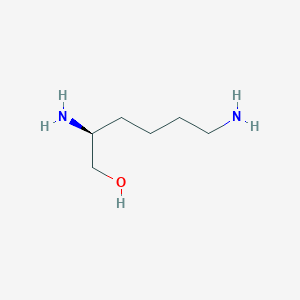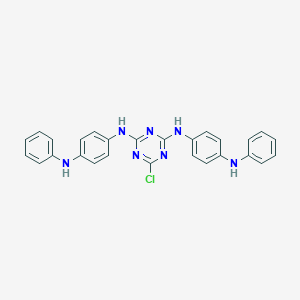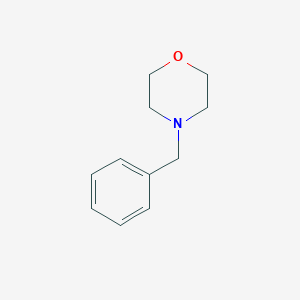
Dihexadecyl phthalate
Overview
Description
Dihexadecyl phthalate is a chemical compound that is widely used in various industries. It is a transparent oily liquid that is colorless to light yellow . It is known for its good solubility and can dissolve in various organic solvents . It has low volatility and high stability, so it hardly evaporates at room temperature . It is used mainly as a plasticizer, enhancing the softness and extensibility of plastics, and is commonly used in the production of polyvinyl chloride (PVC) . It can also be used as an additive in coatings, inks, and adhesives to increase their softness, extensibility, and adhesion .
Synthesis Analysis
This compound can be prepared by the reaction of n-butanol with phthalic acid . The specific method involves mixing n-butanol and phthalic acid in a certain ratio, reacting under high temperature conditions in the presence of aluminum chloride, and generating this compound .Molecular Structure Analysis
The molecular formula of this compound is C32H67O4P . Its molecular weight is 546.85 . The linear formula is [CH3(CH2)15O]2P(O)OH .Physical And Chemical Properties Analysis
This compound has good solubility and can dissolve in various organic solvents . It has low volatility and high stability, so it hardly evaporates at room temperature . The melting point of this compound is about -35°C, and the boiling point is about 340°C . It is a non-flammable and stable compound .Scientific Research Applications
Environmental Presence and Analysis
- Phthalates, including compounds like Dihexadecyl phthalate, are ubiquitous in the environment, found in indoor dust, air, and water, owing to their widespread use in consumer products and industrial applications. A study developed a method for determining 17 phthalate esters in house dust, highlighting the environmental presence and the need for accurate analytical techniques for monitoring these compounds (Kubwabo et al., 2013).
Human Exposure and Health Impacts
- Research has explored the metabolic pathways and human exposure to phthalates, including how these compounds are processed in the body and potential health implications. For instance, one study examined the utility of DEHP metabolites as biomarkers for assessing exposure, indicating the complex metabolism and potential health risks associated with phthalate exposure (Barr et al., 2003).
Effects on Biological Systems
- Phthalates have been studied for their neurotoxic effects, such as the impact on astrocyte neurotoxicity and neuroinflammation, demonstrating the potential neurological risks of phthalate exposure. This research underscores the importance of understanding the biological impacts of these chemicals on various systems, including the central nervous system (Zhao et al., 2022).
Endocrine Disruption and Reproductive Health
- The endocrine-disrupting properties of phthalates, including potential effects on reproductive health, have been a significant area of concern. Studies have investigated the influence of phthalates on cytokine production in monocytes and macrophages, which could affect both pro- and anti-inflammatory abilities of these cells, illustrating the broader implications for human health and disease (Hansen et al., 2015).
Monitoring and Assessment Methods
- Advances in analytical methods for phthalates in environmental samples, such as sediments and biota, reflect the ongoing efforts to monitor and assess the exposure and impacts of these chemicals more accurately. This is crucial for understanding the fate and behavior of phthalates in the environment and for assessing potential risks to human health and ecosystems (Lin et al., 2003).
Safety and Hazards
Dihexadecyl phthalate poses certain risks to human absorption, and long-term contact may affect the reproductive system and the endocrine system . Therefore, precautions should be taken to prevent inhalation, ingestion, and skin contact . Good ventilation should be maintained, and personal protective equipment such as gloves and goggles should be used . Contact with strong oxidants should be avoided to prevent fire .
Mechanism of Action
Target of Action
Dihexadecyl phthalate primarily targets nuclear receptors and membrane receptors within cells. These receptors play crucial roles in regulating gene expression and cellular signaling pathways, which are essential for maintaining cellular homeostasis and function .
Mode of Action
This compound interacts with its targets by binding to nuclear receptors such as peroxisome proliferator-activated receptors (PPARs) and estrogen receptors (ERs) . This binding can lead to changes in the conformation of these receptors, altering their ability to regulate gene transcription. Additionally, it can interfere with membrane receptor signaling, disrupting normal cellular communication .
Biochemical Pathways
The compound affects several biochemical pathways, including:
- Endocrine signaling pathways : By interacting with hormone receptors, this compound can disrupt the synthesis, transport, and metabolism of hormones, leading to altered endocrine functions .
- Lipid metabolism pathways : Its interaction with PPARs can influence lipid metabolism, potentially leading to metabolic disorders .
- Reproductive pathways : It can affect pathways involved in reproductive health, potentially leading to fertility issues .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties:
Result of Action
At the molecular and cellular levels, this compound’s action can lead to:
- Endocrine disruption : Imbalances in hormone levels and functions, potentially leading to various health issues .
Action Environment
Environmental factors such as temperature, pH, and presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance:
- Chemical interactions : The presence of other chemicals can either enhance or inhibit its activity through competitive binding or chemical reactions .
Understanding the mechanism of action of this compound is crucial for assessing its potential risks and developing strategies to mitigate its adverse effects on health and the environment.
Biochemical Analysis
Cellular Effects
The cellular effects of Dihexadecyl phthalate are not well-documented. Phthalates like Di (2-ethylhexyl) phthalate (DEHP) have been shown to affect various cellular processes. For instance, DEHP exposure in early life can damage the endocrine system of offspring . DEHP could affect the fetal reproductive system by regulating the synthesis of hormones during pregnancy .
Molecular Mechanism
Phthalates are known to induce damage through a number of mechanisms such as oxidative stress via the generation of Reactive Oxygen Species (ROS), DNA damage, lipid peroxidation, disrupting cell function, and also altering the expression and activity of the most important antioxidant enzymes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Studies on Di (2-ethylhexyl) phthalate (DEHP) have shown that it has stable chemical properties and is difficult to degrade in the environment. The hydrolysis half-life of DEHP can reach several decades .
Dosage Effects in Animal Models
The effects of this compound dosage in animal models are not well-documented. Phthalates exhibit low acute toxicity in animal models or humans with LD 50 values being between or above 1–30 g/kg body weight. In sub-chronic rodent studies, phthalates induced dose-related adverse effects in the liver and kidney .
Metabolic Pathways
Phthalates are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions .
Transport and Distribution
Phthalates are known to contaminate almost every aspect of the environment as they migrate or emit over the whole life cycle of a product containing phthalates, from production to disposal .
Subcellular Localization
Rnas can aggregate in distinct patterns within various cellular compartments, such as protrusions .
Properties
IUPAC Name |
dihexadecyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-35-43-39(41)37-33-29-30-34-38(37)40(42)44-36-32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,33-34H,3-28,31-32,35-36H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXCGJKBBBBNPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H70O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13372-18-4 | |
| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dihexadecyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13372-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihexadecyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.118 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















